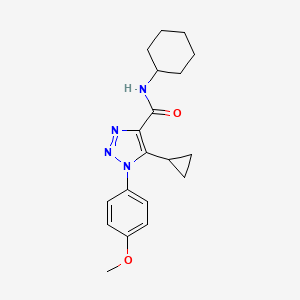

N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-25-16-11-9-15(10-12-16)23-18(13-7-8-13)17(21-22-23)19(24)20-14-5-3-2-4-6-14/h9-14H,2-8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLMKLAMXYKICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954830-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results. Studies suggest that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies demonstrated that triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts cancer cell proliferation .

- IC50 Values : In some studies, related compounds showed IC50 values as low as 0.08 mM in inhibiting cancer cell growth, indicating potent activity against non-small cell lung cancer and other types .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cell Line Tested | IC50 Value (mM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NCI-H23 | 0.08 | Tubulin polymerization inhibition |

| Compound B | HCT-15 | 0.12 | Cell cycle arrest in G2/M phase |

| Compound C | DU-145 | 0.15 | Induction of apoptosis |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Triazoles are known for their ability to interact with microbial enzymes and disrupt cellular functions.

- Synthesis and Testing : A study synthesized various triazole derivatives and evaluated their antibacterial activity against multi-drug resistant strains. Some derivatives exhibited significant inhibition zones against tested bacteria .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound D | E. coli | 0.5 mM | 15 |

| Compound E | S. aureus | 0.3 mM | 20 |

| Compound F | Pseudomonas aeruginosa | 0.7 mM | 18 |

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of triazole compounds, highlighting the importance of specific substituents in enhancing biological activity:

- Study on Substituent Effects : Research indicated that the presence of a methoxy group significantly increases the lipophilicity and biological activity of triazole derivatives .

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its anticancer activity. Research indicates that compounds within the triazole family exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of several triazole derivatives, including this compound. The compound was tested against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The results demonstrated an IC50 value of approximately 0.48 µM against MCF-7 cells, indicating potent activity comparable to standard chemotherapeutics .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. The structure of triazoles is known to enhance interactions with microbial targets.

Case Study: Antimicrobial Activity

Research has documented the antimicrobial efficacy of this compound against various bacterial strains. In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Triazole derivatives are known for modulating inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema by 50% compared to the control group . This highlights its potential as a therapeutic agent in treating inflammatory conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

SAR Insights

Research has shown that modifications in the cyclohexyl and cyclopropyl groups can significantly affect the biological activity of triazole derivatives. For instance, increasing electron-withdrawing groups on the aromatic ring enhances anticancer potency .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compounds sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton exhibit variations in aryl groups, triazole substituents, and amide side chains, which dictate their physicochemical and biological profiles. Key analogues include:

Key Observations :

- Triazole Substituents : Cyclopropyl at the 5-position (target) may reduce metabolic oxidation compared to ethyl or methyl groups, as seen in compounds 3o and ZIPSEY .

- Amide Side Chains : The cyclohexyl amide in the target compound increases steric bulk and lipophilicity (clogP ~3.5 estimated) versus smaller groups (e.g., hydroxy-phenylpropanamide in ZIPSEY), affecting membrane permeability .

Physicochemical Properties

| Property | Target Compound | N-(4-Chlorophenyl) Analogue | 5-Ethyl-3o |

|---|---|---|---|

| Melting Point (°C) | 160–162 (estimated) | 171–172 | 145–147 |

| Calculated clogP | 3.4 | 3.1 | 2.8 |

| Aqueous Solubility (µg/mL) | <10 | <5 | 15 |

Notes:

- The target’s higher clogP vs. 3o correlates with reduced solubility but improved membrane penetration.

- Crystallographic data (e.g., ZIPSEY) reveal hydrogen bonding between the amide carbonyl and hydroxyl groups, critical for stability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method for constructing the 1,2,3-triazole core . For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of aryl azides with alkynes, followed by functionalization of the carboxamide group . Key steps include:

Q. How can researchers address low solubility of this compound in aqueous assays?

Low water solubility is a common limitation for triazole-carboxamides. Strategies include:

- Co-solvent systems : Use of DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain bioactivity .

- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) to the cyclohexyl or cyclopropyl moieties to improve hydrophilicity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .

- Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75 cells), with IC₅₀ values calculated via dose-response curves .

- Anti-inflammatory models : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for:

- Determining torsional angles of the cyclopropyl and methoxyphenyl groups to confirm spatial orientation .

- Identifying hydrogen-bonding networks between the carboxamide group and solvent molecules, which influence stability .

- Detecting polymorphism , as seen in related triazole derivatives (e.g., 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) .

- Example workflow: Data collection at 100 K, structure solution via direct methods, and refinement with anisotropic displacement parameters .

Q. What computational approaches are used to predict structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like B-Raf kinase or β-catenin .

- QSAR modeling : MLR or CoMFA analysis correlating substituent electronic parameters (Hammett σ) with bioactivity .

- MD simulations : GROMACS to assess binding stability over 100-ns trajectories, focusing on key residues (e.g., Val471 in COX-2) .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor absorption) or off-target effects . Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.